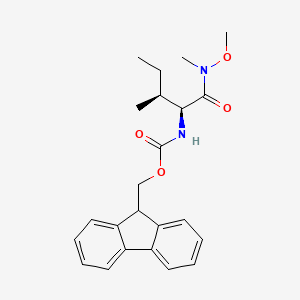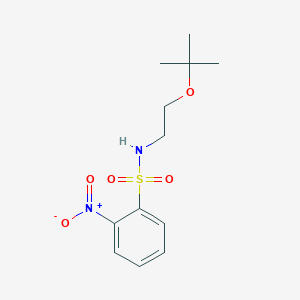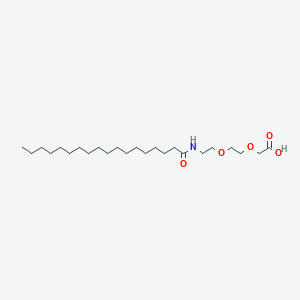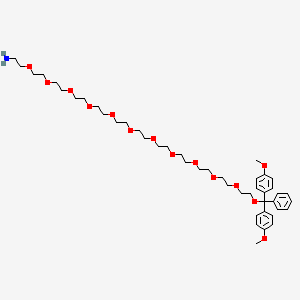![molecular formula C58H106N6O26 B6363049 Maleimido-PEG(4)-[PEG(4)-OMe]3 CAS No. 1333154-72-5](/img/structure/B6363049.png)
Maleimido-PEG(4)-[PEG(4)-OMe]3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maleimido-PEG(4)-[PEG(4)-OMe]3 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a maleimide group, which is highly reactive towards thiol groups, and multiple PEG chains that enhance its solubility and biocompatibility. This compound is widely used in bioconjugation and drug delivery applications due to its ability to form stable thioether bonds with thiol-containing molecules.
作用機序
Target of Action
The primary targets of Maleimido-PEG(4)-[PEG(4)-OMe]3, also known as MAL-PEG4-(m-PEG4)3 or Maleinimido-PEG(4)-[PEG(4)-OMe]3, are sulfhydryl groups in proteins and other thiol molecules . These groups play a crucial role in the structure and function of many proteins, and their modification can significantly impact protein activity.
Mode of Action
This compound interacts with its targets through a specific chemical reaction. The maleimide group in the compound reacts specifically and efficiently with reduced sulfhydryls at a neutral pH (around 6.5-7.5) to form stable thioether bonds . This reaction is known as a Michael addition .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The compound reacts most efficiently with sulfhydryl groups at a neutral pH (around 6.5-7.5) . Additionally, the PEGylation of the compound enhances its solubility and stability, which can improve its efficacy in various environments .
生化学分析
Biochemical Properties
The maleimide groups at either end of the Maleimido-PEG(4)-[PEG(4)-OMe]3 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . This PEG linker with a maleimide endgroup is applied in sulfhydryl-selective coupling of PEG to proteins and other thiol substrates and for selective scavenging of thiol-containing peptides .
Cellular Effects
The specific details about the cellular effects of this compound are not readily available in the literature. It is known that PEGylated compounds, like this compound, can enhance solubility, increase stability, reduce the tendency toward aggregation, and reduce immunogenicity .
Molecular Mechanism
The molecular mechanism of this compound involves the reaction of the maleimide group with free thiols via a Michael addition to form a stable thioether bond . This allows for the connection of biomolecules with a thiol, enabling diverse bioconjugates .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that maleimide PEG derivatives undergo hydrolysis at elevated temperatures . Therefore, all maleimide PEG derivatives, including this compound, should always be kept at low temperatures in dry conditions .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented. It is known that the maleimide group of this compound can react with a thiol group to form a covalent bond .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that PEGylated compounds, like this compound, can enhance solubility, which may influence its distribution within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that PEGylated compounds, like this compound, can enhance solubility, which may influence its localization within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Maleimido-PEG(4)-[PEG(4)-OMe]3 typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a maleimide precursor. This is achieved by reacting maleimide with PEG chains under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of side products .
化学反応の分析
Types of Reactions
Maleimido-PEG(4)-[PEG(4)-OMe]3 primarily undergoes addition reactions with thiol groups. . The maleimide group reacts specifically with free thiol groups to form a stable thioether linkage.
Common Reagents and Conditions
Reagents: Thiol-containing molecules such as cysteine residues in peptides and proteins.
Conditions: The reaction is typically carried out in an aqueous buffer at a pH range of 6.5 to 7.5.
Major Products
The major product formed from the reaction of this compound with thiol groups is a stable thioether bond. This bond is non-cleavable and provides a robust linkage between the PEGylated molecule and the thiol-containing target .
科学的研究の応用
Maleimido-PEG(4)-[PEG(4)-OMe]3 has a wide range of applications in scientific research:
Chemistry: It is used as a bioconjugation reagent to modify peptides, proteins, and other biomolecules.
Biology: The compound is employed in the development of targeted drug delivery systems and imaging agents.
Medicine: It is used in the formulation of antibody-drug conjugates (ADCs) for targeted cancer therapy.
類似化合物との比較
Maleimido-PEG(4)-[PEG(4)-OMe]3 can be compared with other PEGylation reagents such as:
Methoxypolyethylene glycol maleimide: Similar in structure but with different PEG chain lengths.
Maleimide PEG NHS: Contains an additional NHS ester group for conjugation with amine groups.
Maleimide PEG acid: Contains a carboxylic acid group for further functionalization.
The uniqueness of this compound lies in its branched PEG structure, which provides enhanced solubility and biocompatibility compared to linear PEG derivatives .
特性
IUPAC Name |
N-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H106N6O26/c1-72-24-27-80-40-43-84-36-32-77-21-12-60-52(66)7-17-88-48-58(49-89-18-8-53(67)61-13-22-78-33-37-85-44-41-81-28-25-73-2,50-90-19-9-54(68)62-14-23-79-34-38-86-45-42-82-29-26-74-3)63-55(69)10-16-75-30-35-83-46-47-87-39-31-76-20-11-59-51(65)6-15-64-56(70)4-5-57(64)71/h4-5H,6-50H2,1-3H3,(H,59,65)(H,60,66)(H,61,67)(H,62,68)(H,63,69) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKCRKVTXLFLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H106N6O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate](/img/structure/B6362988.png)





![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)




